molecular formula C13H14N2O3 B263678 2-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)acetamide

2-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No.: B263678
M. Wt: 246.26 g/mol
InChI Key: AVLOEFVDVXNVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group and an oxazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 5-methyl-3-amino-1,2-oxazole. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general steps include:

    Activation of 4-methoxyphenylacetic acid: This is achieved by converting it into an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    Coupling with 5-methyl-3-amino-1,2-oxazole: The activated acyl chloride is then reacted with 5-methyl-3-amino-1,2-oxazole in the presence of a base such as triethylamine (Et₃N) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The oxazole ring can be reduced under specific conditions to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide.

    Reduction: Formation of 2-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The exact mechanism of action of 2-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)acetamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
  • 2-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)ethylamine
  • 2-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)propionamide

Uniqueness

2-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)acetamide is unique due to the presence of both a methoxyphenyl group and an oxazolyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C13H14N2O3/c1-9-7-12(15-18-9)14-13(16)8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,15,16)

InChI Key

AVLOEFVDVXNVNH-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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